

Application Notes and Protocols for Adiphenine in Smooth Muscle Contraction Studies

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Compound of Interest

Compound Name: Adiphenine

Cat. No.: B1664379

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Introduction

Adiphenine is a compound recognized for its antispasmodic properties, making it a valuable tool for studying smooth muscle physiology and pharmacology. These application notes provide a comprehensive overview of **Adiphenine**, its mechanism of action, and detailed protocols for its use in smooth muscle contraction research. **Adiphenine** acts as an antagonist at both nicotinic and muscarinic acetylcholine receptors, offering a dual mechanism for inhibiting smooth muscle contraction. This document will guide researchers in utilizing **Adiphenine** to investigate cholinergic signaling pathways in smooth muscle and to assess its potential as a modulator of smooth muscle tone.

Mechanism of Action

Adiphenine exerts its relaxant effect on smooth muscle through a dual antagonism of cholinergic receptors:

- **Muscarinic Acetylcholine Receptor (mAChR) Antagonism:** **Adiphenine** is an antagonist of muscarinic acetylcholine receptors, with a reported K_i of 0.44 μM . In gastrointestinal smooth muscle, the M3 subtype of muscarinic receptors is predominantly responsible for mediating contraction. The binding of acetylcholine (ACh) to M3 receptors, which are Gq/11 protein-coupled, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃

binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca^{2+}) into the cytosol. The increase in intracellular Ca^{2+} concentration ($[\text{Ca}^{2+}]_i$) is a primary trigger for smooth muscle contraction. By blocking M3 receptors, **Adiphenine** prevents this signaling cascade, thereby inhibiting ACh-induced smooth muscle contraction.

- Nicotinic Acetylcholine Receptor (nAChR) Antagonism: **Adiphenine** also acts as a non-competitive inhibitor of various nicotinic acetylcholine receptor subtypes. In the context of gastrointestinal smooth muscle, nAChRs are located on presynaptic terminals of myenteric neurons. Activation of these presynaptic nAChRs facilitates the release of acetylcholine (ACh). By inhibiting these nicotinic receptors, Ad
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